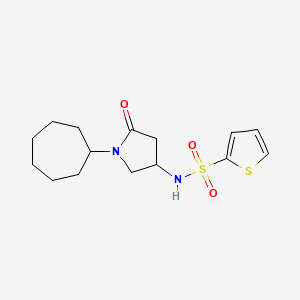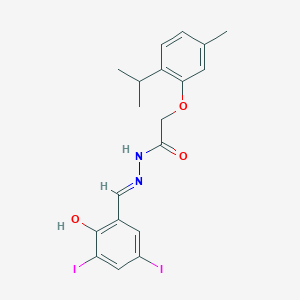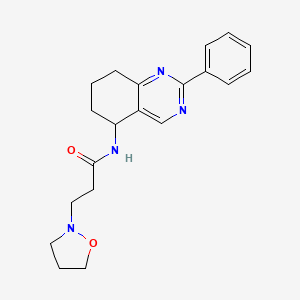
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent inhibitory effects on various kinases, including BTK, ITK, and TXK, which play critical roles in the development and progression of various diseases.
作用机制
TAK-659 exerts its inhibitory effects on BTK, ITK, and TXK by binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. ITK and TXK are involved in T-cell receptor signaling, which is critical for T-cell activation and function. Inhibition of these kinases by TAK-659 results in the suppression of B-cell and T-cell activation, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, resulting in the suppression of B-cell and T-cell activation. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. TAK-659 has also been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. TAK-659 has also been found to have potent inhibitory effects on BTK, ITK, and TXK, making it a potential candidate for the treatment of various diseases. However, TAK-659 also has some limitations, including its potential toxicity and off-target effects, which need to be further studied to determine its safety and efficacy.
未来方向
There are several future directions for the research on TAK-659. One potential direction is to further study its safety and efficacy in preclinical and clinical trials for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another potential direction is to investigate its potential synergistic effects with other drugs or therapies for the treatment of these diseases. Additionally, further research is needed to determine the optimal dosage and administration route for TAK-659 and to develop more potent and selective inhibitors of BTK, ITK, and TXK.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, which play critical roles in the development and progression of various diseases. TAK-659 has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to determine its safety and efficacy in preclinical and clinical trials and to develop more potent and selective inhibitors of BTK, ITK, and TXK.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 2-chloro-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)acetamide with sodium thiophenolate to form the corresponding thiophene sulfonamide intermediate. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield TAK-659. The synthesis method has been optimized to yield high purity and yield of TAK-659, making it a suitable candidate for further research.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, which play critical roles in the development and progression of these diseases. TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer treatment. TAK-659 has also been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
属性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-14-10-12(16-22(19,20)15-8-5-9-21-15)11-17(14)13-6-3-1-2-4-7-13/h5,8-9,12-13,16H,1-4,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZXFJUDUFBQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080147.png)
![N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B6080155.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)
![2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6080179.png)

![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)
![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)
![ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)

![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)

![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)